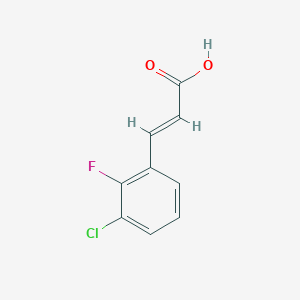

3-Chloro-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420753 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-62-3 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the core properties and applications of 3-chloro-2-fluorocinnamic acid. It moves beyond a simple data sheet to provide in-depth scientific context, causality behind experimental methodologies, and a framework for its practical application.

Executive Summary & Introduction

This compound is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic acid. The strategic placement of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic and conformational properties, making it a valuable building block in medicinal chemistry and materials science.[1] The presence and position of these halogens can significantly influence molecular lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides a detailed overview of its fundamental properties, a robust protocol for its synthesis, predicted spectroscopic characteristics for its identification, and essential safety and handling guidelines. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Physicochemical & Core Chemical Properties

The foundational properties of a compound are critical for its application, dictating everything from reaction conditions to formulation. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 695187-15-6 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| Molecular Weight | 200.59 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (Predicted) | General knowledge |

| Purity | ≥97% (Typical commercial grade) | [1] |

| Storage | Room temperature, sealed, dry conditions | [1] |

Synthesis Protocol: Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Expertise & Causality: This method is preferred for its high efficiency and stereoselectivity, typically yielding the more stable (E)-isomer (trans-isomer). The choice of a weak base like pyridine or piperidine is crucial; it acts as both a base to deprotonate malonic acid and as a nucleophilic catalyst. The subsequent decarboxylation is driven by heat.

Detailed Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in a suitable solvent like ethanol.

-

Reaction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2. This will cause the product to precipitate.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual salts and pyridine hydrochloride.

-

Final Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Predicted Spectroscopic Profile for Structural Elucidation

As experimental spectra for this compound are not publicly available, this section provides a predicted profile based on established spectroscopic principles. This serves as a self-validating system for researchers who synthesize this compound.

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

-

-COOH Proton: A very broad singlet expected far downfield, typically >12 ppm.

-

Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons. Due to the trans configuration, a large coupling constant (J ≈ 16 Hz) is anticipated.

-

The proton alpha to the carbonyl (C=O) group will likely appear around 6.5-6.8 ppm.

-

The proton beta to the carbonyl, adjacent to the aromatic ring, will be further downfield, around 7.6-7.8 ppm.

-

-

Aromatic Protons: The 3-chloro-2-fluorophenyl group will present a complex multiplet pattern between 7.2-7.8 ppm, corresponding to the three aromatic protons. The specific splitting will depend on the coupling constants between the protons and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

-

Carbonyl Carbon (-COOH): Expected around 167-170 ppm.

-

Alkene Carbons (-CH=CH-): Two signals expected between 118-145 ppm. The carbon beta to the carbonyl will be further downfield.

-

Aromatic Carbons: Six distinct signals are expected.

-

The carbon bearing the fluorine (C-F) will show a large one-bond coupling (¹JCF ≈ 240-260 Hz) and appear around 155-160 ppm.

-

The carbon bearing the chlorine (C-Cl) is expected around 130-135 ppm.

-

Other aromatic carbons will appear in the 120-135 ppm range, with smaller C-F couplings influencing their splitting.

-

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Conjugated Carboxylic Acid): A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.

-

C-F Stretch: A strong band in the fingerprint region, typically 1100-1300 cm⁻¹.

-

C-Cl Stretch: A medium to strong band around 700-800 cm⁻¹.

Applications in Research & Drug Development

Substituted cinnamic acids are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Pharmaceutical Intermediate: The primary application of this compound is as a specialized building block.[1] It can be used to synthesize more complex molecules where the specific halogenation pattern is required to achieve desired potency, selectivity, or pharmacokinetic properties.

-

Enzyme Inhibitors & Receptor Modulators: The acrylic acid moiety can act as a Michael acceptor or a hydrogen bond donor/acceptor, while the substituted phenyl ring can engage in hydrophobic, halogen bonding, and pi-stacking interactions within protein active sites.[1]

-

Reaction Mechanism Studies: The presence of two different halogens at specific positions makes it a useful substrate for studying the effects of electronic withdrawing and steric hindrance on chemical reactions.[1]

Safety, Handling, & Toxicology

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related analogues, such as 3-chloro-2-fluorobenzoic acid and 4-chloro-2-fluorocinnamic acid, can be used to infer its likely hazard profile.[3][4]

-

Hazard Classification (Predicted):

-

Handling Protocols:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating and inhaling dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of significant exposure or if symptoms persist, seek immediate medical advice.[3]

-

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

- Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641. (Note: General reference for cinnamic acid activity, not the specific compound).

Sources

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid (CAS No. 695187-15-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document consolidates established principles and predictive methodologies to offer a robust resource for its synthesis, characterization, and potential applications.

Core Compound Identification and Properties

Chemical Identity:

| Attribute | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 695187-15-6 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | N/A |

| IUPAC Name | (E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | N/A |

Physicochemical Properties (Predicted):

| Property | Predicted Value | Notes |

| Melting Point | 160-170 °C | Based on melting points of similar substituted cinnamic acids. |

| Boiling Point | >300 °C | Expected to be high due to the carboxylic acid and aromatic ring. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Typical for aromatic carboxylic acids. |

| pKa | ~4.0-4.5 | The electron-withdrawing effects of the halogens may slightly increase acidity compared to cinnamic acid. |

Synthesis of this compound

The synthesis of this compound can be approached through well-established condensation reactions, primarily the Perkin reaction or the Knoevenagel condensation. Both methods involve the reaction of an aromatic aldehyde with a compound containing an active methylene group.

Proposed Synthetic Route: Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification, is a highly effective method for synthesizing cinnamic acid derivatives from aromatic aldehydes and malonic acid.[2] This approach is favored for its generally high yields and the use of relatively mild reaction conditions.[3]

Reaction Scheme:

A proposed Knoevenagel condensation route.

Starting Material: 3-Chloro-2-fluorobenzaldehyde (CAS No. 85070-48-0) is a commercially available starting material.[4][5]

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Chloro-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

Alternative Synthetic Route: Perkin Reaction

The Perkin reaction provides an alternative pathway, reacting the aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt.[6][7]

Reaction Scheme:

An alternative Perkin reaction route.

Experimental Protocol (Proposed):

-

Reaction Setup: Combine 3-Chloro-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to a high temperature (typically 180°C) for several hours.

-

Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The product will precipitate upon acidification with hydrochloric acid.

-

Isolation: Isolate the crude product by filtration and wash with cold water.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity compound suitable for research and development. Recrystallization is the most common and effective method for purifying solid organic compounds like cinnamic acid derivatives.[8][9]

Experimental Protocol: Recrystallization (Proposed):

-

Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective. The compound should be soluble in the alcohol and insoluble in water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

For higher purity, column chromatography using silica gel as the stationary phase and a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) as the mobile phase can be employed.[3][10][11]

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and known data for similar compounds. Experimental verification is required.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the vinylic protons and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | -COOH |

| ~7.8-8.0 | d | 1H | Vinylic proton α to the carbonyl |

| ~7.4-7.6 | m | 2H | Aromatic protons |

| ~7.2-7.3 | m | 1H | Aromatic proton |

| ~6.4-6.6 | d | 1H | Vinylic proton β to the carbonyl |

The coupling constant between the two vinylic protons is expected to be in the range of 15-16 Hz, indicative of a trans configuration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | -COOH |

| ~145-150 | Vinylic carbon α to the carbonyl |

| ~155-160 (d, J ≈ 250 Hz) | Aromatic carbon attached to fluorine |

| ~130-135 (d, J ≈ 5-10 Hz) | Aromatic carbon attached to chlorine |

| ~120-135 | Other aromatic and vinylic carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[12][13][14][15]

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid dimer |

| ~1680-1710 | C=O stretch of the conjugated carboxylic acid |

| ~1620-1640 | C=C stretch of the alkene |

| ~1400-1500 | Aromatic C=C stretches |

| ~1200-1300 | C-O stretch of the carboxylic acid |

| ~1000-1100 | C-F stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.[16][17][18]

| m/z | Proposed Fragment |

| 200/202 | [M]⁺ (Molecular ion with isotopic pattern for chlorine) |

| 183/185 | [M - OH]⁺ |

| 155/157 | [M - COOH]⁺ |

| 120 | [M - COOH - Cl]⁺ |

Potential Applications in Research and Drug Development

Halogenated cinnamic acid derivatives are of significant interest in medicinal chemistry due to the profound effects of halogens on the physicochemical and pharmacokinetic properties of molecules. The incorporation of chlorine and fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[19]

Potential areas of investigation for this compound and its derivatives include:

-

Anticancer Agents: Cinnamic acid derivatives have been explored for their potential as anticancer agents. The unique electronic properties of the substituted phenyl ring could lead to novel interactions with biological targets.

-

Antimicrobial Agents: Halogenated compounds often exhibit antimicrobial activity. This compound could serve as a scaffold for the development of new antibacterial or antifungal agents.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group in the active sites of various enzymes.

-

Materials Science: The rigid structure and potential for polymerization make cinnamic acid derivatives interesting for the development of novel polymers and materials.

Safety Information

Based on data for similar compounds, this compound should be handled with care.

-

Hazard Codes: Xi (Irritant)[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.

-

The fragmentations of substituted cinnamic acids after electron impact - CORE. (n.d.). Retrieved from [Link]

-

A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Single stage electrospray mass spectrum of trans-cinnamic acid in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Perkin Reaction: Definition & Mechanism - Video - Study.com. (n.d.). Retrieved from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents. (n.d.).

-

Perkin Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Perkin Reaction. (n.d.). Retrieved from [Link]

-

The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. (n.d.). Retrieved from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Retrieved from [Link]

-

(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). Retrieved from [Link]

-

Recrystallization of Methylcinnamate : r/chemistry - Reddit. (2025, January 13). Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]

-

Perkin reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved from [Link]

-

Recrystallization Of Cinnamic Acid Lab Report - 1950 Words - Bartleby.com. (n.d.). Retrieved from [Link]

-

Knoevenagel condensation - L.S.College, Muzaffarpur. (2020, August 29). Retrieved from [Link]

-

Perkin Reaction Mechanism - sathee jee. (n.d.). Retrieved from [Link]

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). Retrieved from [Link]

-

Perkin Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

The condensation of aldehydes with malonic acid. (n.d.). Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

- US4845304A - Process for producing fluorobenzaldehydes - Google Patents. (n.d.).

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

-

column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021, December 6). Retrieved from [Link]

-

Solved This is the ^(1)H NMR spectrum of the | Chegg.com. (2025, October 25). Retrieved from [Link]

- CN104402703A - Synthetic method of acryloyl chloride - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorocinnamic acid, a halogenated derivative of cinnamic acid, is emerging as a valuable building block in the landscape of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a fluorine atom, and a chlorine atom, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and chlorine significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, synthesis, spectroscopic characterization, and burgeoning applications, particularly in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₆ClFO₂ and a molecular weight of approximately 200.6 g/mol .[1] The molecule consists of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position. An acrylic acid moiety is attached to the benzene ring, typically in the trans or (E) configuration, which is generally more stable. The presence of the electron-withdrawing halogen atoms and the carboxylic acid group profoundly impacts the electronic nature of the aromatic ring and the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Data not consistently available; related compounds melt in the 160-220 °C range | |

| Solubility | Generally insoluble in water; soluble in polar organic solvents like ethanol, ethyl acetate, and DMSO. | [3] |

| CAS Number | 695187-15-6 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies for cinnamic acid derivatives. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for the synthesis of α,β-unsaturated acids.[5][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, the logical precursors are 3-chloro-2-fluorobenzaldehyde and malonic acid. The reaction is typically catalyzed by a weak base like pyridine, often with a catalytic amount of piperidine.[6]

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (used as both solvent and base).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Acidification and Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will cause the crude this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Perkin Reaction

The Perkin reaction is another classical method for the synthesis of cinnamic acids.[7][8][9] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[7][8][9] For the synthesis of this compound, 3-chloro-2-fluorobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

Heck Reaction

The Mizoroki-Heck reaction offers a more modern approach, involving the palladium-catalyzed coupling of an aryl halide with an alkene.[10][11][12] In this case, a suitable starting material would be a dihalogenated benzene derivative, such as 1-bromo-3-chloro-2-fluorobenzene, which would be coupled with acrylic acid in the presence of a palladium catalyst and a base.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) due to the three protons on the substituted phenyl ring, with coupling to the fluorine atom. - Vinylic Protons: Two doublets in the olefinic region (δ 6.0-8.0 ppm) corresponding to the two protons of the acrylic acid moiety, exhibiting trans coupling (J ≈ 16 Hz). - Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with carbon-fluorine coupling observable for the carbons in proximity to the fluorine atom. - Vinylic Carbons: Two signals in the olefinic region (δ 115-150 ppm). |

| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong absorption around 1680-1710 cm⁻¹. - C=C Stretch (Alkene): Absorption around 1625-1645 cm⁻¹. - C-F Stretch: Strong absorption in the 1000-1400 cm⁻¹ region. - C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A molecular ion peak at m/z 200, with a characteristic M+2 isotope peak for the chlorine atom in an approximate 3:1 ratio. - Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (·OH), a carboxyl group (·COOH), and cleavage of the acrylic acid side chain. |

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The presence of both fluorine and chlorine atoms allows for the modulation of pharmacokinetic and pharmacodynamic properties of the final drug molecule.[13]

Role as a Versatile Intermediate

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that form the backbone of many modern pharmaceuticals.[13] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation and esterification, to generate a diverse library of derivatives for biological screening.

Potential as an Enzyme Inhibitor Scaffold

The cinnamic acid scaffold is known to be a privileged structure in the design of enzyme inhibitors. Derivatives of this compound can be designed to target the active sites of various enzymes implicated in disease pathogenesis. The halogen substituents can form specific interactions, such as halogen bonds, with amino acid residues in the enzyme's active site, thereby enhancing binding affinity and inhibitory potency.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not universally available, data from related halogenated cinnamic and benzoic acids can provide guidance.[14][15][16][17]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for organic synthesis, with significant potential in the development of new pharmaceuticals. Its unique substitution pattern offers a rich platform for chemical diversification and the fine-tuning of biological activity. While further research is needed to fully elucidate its properties and applications, this technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule.

References

-

This compound. MySkinRecipes. (URL: [Link])

-

Knoevenagel condensation. Wikipedia. (URL: [Link])

-

Calculated and experimental 13C NMR chemical shifts. ResearchGate. (URL: [Link])

-

Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College. (URL: [Link])

-

Perkin Reaction Mechanism. BYJU'S. (URL: [Link])

-

Perkin reaction. Wikipedia. (URL: [Link])

-

Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. (URL: [Link])

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. (URL: [Link])

-

Predict 13C carbon NMR spectra. NMRDB.org. (URL: [Link])

-

Heck reaction. Wikipedia. (URL: [Link])

-

Knoevenagel condensation. L.S.College, Muzaffarpur. (URL: [Link])

-

Heck Reaction. Organic Chemistry Portal. (URL: [Link])

-

Intro to Organometallics: The Heck Reaction. Odinity. (URL: [Link])

-

How to predict the 13C NMR spectrum of a compound. YouTube. (URL: [Link])

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. (URL: [Link])

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. (URL: [Link])

-

The condensation of aldehydes with malonic acid. (URL: [Link])

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (URL: [Link])

-

(E)-3-(3-Fluorophenyl)acrylic acid. Georganics. (URL: [Link])

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. (URL: [Link])

-

Heck Reactions with Aryl Chlorides. Diva-portal.org. (URL: [Link])

-

CAS 936366-61-9 C9H6ClFO2 3-Chloro-5-fluorocinnamic acid. Howei Pharm. (URL: [Link])

-

This compound 1G - PC0081-1G. Dabos. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. (URL: [Link])

-

2-Chlorocinnamic acid. PubChem. (URL: [Link])

-

Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. (URL: [Link])

-

1H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47... ResearchGate. (URL: [Link])

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. (URL: [Link])

-

Fluorinated Building Blocks. Halocarbon Life Sciences. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. longdom.org [longdom.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. diva-portal.org [diva-portal.org]

- 13. nbinno.com [nbinno.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

3-Chloro-2-fluorocinnamic acid molecular weight

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Physicochemical Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. Its strategic incorporation of both chlorine and fluorine atoms onto the cinnamic acid scaffold makes it a valuable and versatile building block for the synthesis of complex molecular architectures with tailored physicochemical properties. This guide provides a comprehensive technical overview of its core properties, with a primary focus on its molecular weight, and delves into its synthesis, analytical characterization, potential applications, and safe handling procedures. The central theme is the rationale behind its use, particularly how its unique halogenation pattern influences molecular behavior, making it a key intermediate in the development of novel pharmaceutical agents.

Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are defined by its specific atomic composition and arrangement.

Molecular Weight: The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. It is calculated from the sum of the atomic weights of its constituent atoms (9 Carbons, 6 Hydrogens, 1 Chlorine, 1 Fluorine, and 2 Oxygens).

The precise molecular weight of this compound is 200.60 g/mol .[1][2][3][4]

Chemical Structure and Identification: The structure consists of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position. This substituted phenyl group is attached to an acrylic acid moiety, resulting in a trans (E) configuration of the double bond, which is generally more stable than the cis (Z) isomer.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source(s) |

| Molecular Weight | 200.60 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆ClFO₂ | [1][2][3] |

| CAS Number | 695187-15-6 | [3] |

| IUPAC Name | (2E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

| Physical Form | Solid, powder | [3][5] |

| Storage | Room temperature, dry, sealed conditions | [3] |

The Strategic Role of Halogenation in Drug Discovery

The presence of chlorine and fluorine is not incidental; it is a deliberate design choice in medicinal chemistry. These halogens impart specific properties to a molecule that can significantly enhance its drug-like characteristics. Understanding this causality is key to appreciating the value of intermediates like this compound.

Expertise & Causality:

-

Fluorine: The introduction of a fluorine atom can increase metabolic stability by strengthening the C-F bond against enzymatic degradation, thereby prolonging the drug's half-life.[6] It also enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes and increase bioavailability.[6]

-

Chlorine: Chlorine, being larger and more polarizable, can form specific halogen bonds with biological targets (e.g., proteins, enzymes), potentially modulating binding affinity and increasing potency or selectivity.[7]

The combination of these two halogens provides a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.

Caption: Influence of halogenation on drug properties.

Synthesis and Purification Workflow

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for research and development. Cinnamic acids are commonly synthesized via condensation reactions.

Methodology: Knoevenagel Condensation A plausible and widely used method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (3-chloro-2-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid).

Caption: General workflow for synthesis and purification.

Experimental Protocol: This protocol is a representative example based on standard procedures for similar compounds and must be optimized for specific laboratory conditions.[8][9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold dilute hydrochloric acid (e.g., 10% HCl) to neutralize the pyridine and precipitate the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual salts and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity compound.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized compound.

Trustworthiness through Validation: Each analytical technique provides a piece of the puzzle. Mass spectrometry confirms the molecular weight, NMR elucidates the precise atomic connectivity, and HPLC quantifies the purity. Together, they provide irrefutable evidence of the compound's quality.

Caption: Workflow for analytical quality control (QC).

Key Analytical Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Methodology: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method is typically used to separate the target compound from any impurities. Purity is calculated based on the relative peak area.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Methodology: The sample is analyzed using an electrospray ionization (ESI) mass spectrometer in negative ion mode. The technique validates the presence of the compound by detecting its molecular ion.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

Methodology: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the phenyl ring and the stereochemistry of the double bond.[10]

-

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥ 97% |

| MS (ESI-) | [M-H]⁻ ion | m/z 199.0 (corresponding to C₉H₅ClFO₂⁻) |

| ¹H NMR | Aromatic Protons | 3 signals in the aromatic region (~7.0-8.0 ppm) |

| Vinylic Protons | 2 doublets in the vinylic region (~6.5-8.0 ppm) | |

| ¹³C NMR | Carbonyl Carbon | 1 signal ~167 ppm |

| Aromatic/Vinylic Carbons | 8 signals in the ~115-145 ppm range |

Applications in Research and Drug Development

This compound serves primarily as a sophisticated intermediate. Its true value lies in the properties it imparts to the larger, more complex molecules synthesized from it.

-

Pharmaceutical Intermediates: It is a key building block for creating novel organic compounds with potential biological activity.[3] The halogenated phenyl ring can be a core component of enzyme inhibitors or receptor modulators.[3] For instance, the related 3-chloro-2-fluorobenzoic acid is used to synthesize potent Aurora A kinase inhibitors for cancer therapy.[11]

-

Medicinal Chemistry: Researchers utilize this compound to study the effects of specific halogen substitutions on drug-target interactions, a field known as structure-activity relationship (SAR) studies.[12]

-

Materials Science: The carboxylic acid moiety can coordinate with metal centers, making it a candidate for developing ligands used in metal-organic frameworks (MOFs).[11]

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated cinnamic acids provide authoritative guidance.[13]

Hazard Profile (Anticipated):

-

Skin Irritation: Causes skin irritation.[13]

-

Eye Irritation: Causes serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[13]

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][13]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]

References

-

Pharmaffiliates. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

PharmaCompass. (2025). The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

-

MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

3-Chloro-2-fluorocinnamic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorocinnamic acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound (C₉H₆ClFO₂), a halogenated cinnamic acid derivative of significant interest in medicinal chemistry and materials science.[1][2] The unique substitution pattern on the phenyl ring, featuring both chloro and fluoro groups, imparts distinct physicochemical properties valuable for the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[3][4] This document emphasizes the Knoevenagel condensation as a primary, efficient, and robust synthetic route, offering a detailed, field-proven experimental protocol. Alternative pathways, including the Perkin reaction, are also discussed and compared. The guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical depth, mechanistic rationale, and practical steps for successful synthesis and characterization.

Introduction: The Significance of this compound

Cinnamic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities and industrial applications.[5][6] The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block, leveraging the electronic effects of its ortho-fluoro and meta-chloro substituents. The precursor, 3-chloro-2-fluorobenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting the potential applications of its derivatives.[4] This guide focuses on elucidating the most effective methods for its synthesis, providing a foundation for further research and development.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of cinnamic acids from aromatic aldehydes is a well-trodden path in organic chemistry. Several named reactions can be adapted for the synthesis of this compound. The choice of pathway often depends on factors such as desired yield, purity, available starting materials, and reaction conditions (e.g., temperature, tolerance for harsh reagents).

The most prominent methods include:

-

Knoevenagel Condensation: A highly reliable reaction between an aldehyde (3-chloro-2-fluorobenzaldehyde) and an active methylene compound (e.g., malonic acid).[5][7]

-

Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[8][9][10]

-

Heck Reaction: A palladium-catalyzed carbon-carbon bond formation, typically between an aryl halide and an alkene like acrylic acid.[11][12]

Logical Flow of the Knoevenagel Condensation Pathway

The Knoevenagel condensation is often the preferred method due to its generally mild conditions, high yields, and operational simplicity.[13][14] The pathway begins with the deprotonation of malonic acid by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 3-chloro-2-fluorobenzaldehyde. A subsequent dehydration and decarboxylation cascade yields the final α,β-unsaturated carboxylic acid product.

Caption: Knoevenagel condensation pathway for this compound.

Comparative Data of Synthesis Pathways

The following table summarizes the key aspects of the primary synthetic routes, providing a basis for methodological selection.

| Feature | Knoevenagel Condensation | Perkin Reaction | Heck Reaction |

| Primary Reactants | 3-Chloro-2-fluorobenzaldehyde, Malonic Acid | 3-Chloro-2-fluorobenzaldehyde, Acetic Anhydride | 1-Halo-3-chloro-2-fluorobenzene, Acrylic Acid |

| Catalyst/Base | Weak organic base (e.g., Piperidine, Pyridine)[7] | Alkali salt of the acid (e.g., Sodium Acetate)[8] | Palladium complex (e.g., Pd(OAc)₂)[12] |

| Temperature | Moderate (70-100 °C)[15] | High (140-180 °C)[16] | Moderate to High (80-120 °C)[17] |

| Typical Yields | Good to Excellent (75-90%)[14] | Moderate to Good (50-75%) | Variable, often good (>70%)[18] |

| Advantages | High yields, mild conditions, "green" variations exist[6] | Classic, well-understood mechanism | High functional group tolerance |

| Disadvantages | Potential for side reactions if not controlled | High temperatures, longer reaction times[16] | Expensive catalyst, potential for phosphine ligand toxicity |

Detailed Experimental Protocol: Knoevenagel Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | CAS Number | M.W. | Quantity | Role |

| 3-Chloro-2-fluorobenzaldehyde | 55776-03-9 | 158.55 | 10.0 g (63.1 mmol) | Starting Material |

| Malonic Acid | 141-82-2 | 104.06 | 9.85 g (94.6 mmol) | Active Methylene Source |

| Pyridine | 110-86-1 | 79.10 | 25 mL | Solvent / Base |

| Piperidine | 110-89-4 | 85.15 | 0.5 mL | Base Catalyst |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | Acidification |

| Deionized Water | 7732-18-5 | 18.02 | As needed | Washing/Precipitation |

| Ethanol (95%) | 64-17-5 | 46.07 | As needed | Recrystallization |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol), malonic acid (9.85 g, 94.6 mmol), and pyridine (25 mL).

-

Causality: Pyridine acts as both a basic solvent and a catalyst, facilitating the deprotonation of malonic acid. Using a moderate excess of malonic acid ensures the complete consumption of the aldehyde.[15]

-

-

Catalyst Addition: Add piperidine (0.5 mL) to the mixture.

-

Causality: Piperidine is a stronger base than pyridine and serves as the primary catalyst to generate the reactive enolate from malonic acid, initiating the condensation.[7]

-

-

Heating and Reflux: Heat the reaction mixture in an oil bath set to 90-100°C. Allow the mixture to reflux gently with continuous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

Causality: Thermal energy is required to overcome the activation energy for both the condensation and the subsequent decarboxylation steps. Refluxing ensures a constant reaction temperature.

-

-

Quenching and Precipitation: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), allow the flask to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing crushed ice (~150 g) and water (~150 mL) with vigorous stirring.

-

Causality: This step quenches the reaction and precipitates any non-polar impurities while keeping the carboxylate salt of the product dissolved.

-

-

Acidification: Carefully add concentrated hydrochloric acid dropwise to the aqueous mixture until the pH is approximately 1-2 (test with pH paper). A solid precipitate will form.

-

Causality: Acidification protonates the carboxylate salt of the cinnamic acid, rendering it insoluble in water and causing it to precipitate out of the solution.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid and pyridine hydrochloride.

-

Causality: Washing with cold water removes water-soluble impurities without significantly dissolving the desired product.

-

-

Purification and Drying: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals, then place it in an ice bath to maximize precipitation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The desired product is soluble in hot ethanol but less soluble at cold temperatures, allowing it to crystallize out while impurities remain in the solvent.

-

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₉H₆ClFO₂[1] |

| Molecular Weight | 200.6 g/mol [1][2] |

| Melting Point | Compare with literature values for similar compounds (e.g., 3-chlorocinnamic acid: 163-165 °C) |

| Infrared (IR) Spec. | Characteristic absorptions for C=O (acid, ~1680 cm⁻¹), C=C (alkene, ~1630 cm⁻¹), O-H (acid, broad ~2500-3300 cm⁻¹), C-Cl, and C-F |

| ¹H NMR Spec. | Signals corresponding to vinyl protons (doublets, ~6.5-7.8 ppm) and aromatic protons, with coupling constants indicative of the trans configuration |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 200/202, showing the characteristic isotopic pattern for one chlorine atom |

Note: Spectroscopic data should be acquired on the final, purified product and compared with reference spectra if available.[19]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Knoevenagel condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid. This method offers high yields under manageable reaction conditions and represents a robust protocol for laboratory and potential scale-up applications. The detailed workflow and mechanistic rationale provided in this guide serve as a validated system for producing this valuable chemical intermediate, empowering further innovation in drug discovery and materials science.

References

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.

-

Alfa Chemistry. (n.d.). Knoevenagel Condensation. Retrieved January 11, 2026.

-

BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. Retrieved January 11, 2026.

-

Gawande, S. B., et al. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences.

-

Sathee, J. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved January 11, 2026.

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.

-

ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved January 11, 2026.

-

Ingenta Connect. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved January 11, 2026.

-

Martin, W. B., & Kateley, L. J. (2011). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 88(2), 191-193.

-

Wikipedia. (n.d.). Perkin reaction. Retrieved January 11, 2026.

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved January 11, 2026.

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved January 11, 2026.

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved January 11, 2026.

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 11, 2026.

-

Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026.

-

Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved January 11, 2026.

-

Chem-Impex. (n.d.). 3-Chloro-2-fluorobenzaldehyde. Retrieved January 11, 2026.

-

Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid. Retrieved January 11, 2026.

-

Sigma-Aldrich. (n.d.). 3-Chlorocinnamic acid for synthesis. Retrieved January 11, 2026.

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide. Retrieved January 11, 2026.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bepls.com [bepls.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca...: Ingenta Connect [ingentaconnect.com]

- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]

- 16. jk-sci.com [jk-sci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jocpr.com [jocpr.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid for Advanced Research

This compound is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] While cinnamic acid itself and its various derivatives are recognized for a wide spectrum of biological activities—including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties—the strategic introduction of halogen atoms like chlorine and fluorine onto the phenyl ring creates a molecule with unique physicochemical properties.[1][2][3] These modifications can significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, making it a valuable building block, or scaffold, in the rational design of novel therapeutic agents.[1]

The presence of both chloro and fluoro substituents offers medicinal chemists a nuanced tool for modulating biological activity. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the chlorine atom can alter the compound's overall electronic character and steric profile. This dual halogenation pattern makes this compound a compound of significant interest for researchers in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex pharmaceutical ingredients.[4][5] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug formulation. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 695187-15-6 | [6] |

| Molecular Formula | C₉H₆ClFO₂ | [6][7] |

| Molecular Weight | 200.59 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [9][10] |

| Melting Point | Data not available for this specific isomer. For comparison, 3-chlorocinnamic acid melts at 161-165 °C and 4-chloro-2-fluorocinnamic acid melts at 213-216 °C. | [11][12] |

| Solubility | Expected to have limited solubility in water but higher solubility in organic solvents like ethanol, DMSO, and ethyl acetate, similar to other chlorinated cinnamic acids. | [10][13] |

| pKa | Estimated to be around 4.3 (based on similar structures). For comparison, the pKa of 3-chlorocinnamic acid is 4.29. | [11] |

Synthesis and Reactivity

Synthetic Approach: The Knoevenagel Condensation

Cinnamic acids are commonly synthesized via base-catalyzed condensation reactions.[2] A reliable method for preparing this compound is the Knoevenagel condensation, which involves the reaction of a substituted benzaldehyde with malonic acid. The use of a base, such as pyridine with a catalytic amount of piperidine, facilitates the reaction.[14]

The causality behind this choice of reaction is its high efficiency and tolerance for various functional groups on the aromatic ring. The reaction proceeds through a carbanion intermediate formed from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated carboxylic acid.

Caption: Knoevenagel condensation for the synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is dictated by its three primary functional regions:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols), amidation (with amines), and reduction to the corresponding alcohol. Activation of the carboxylic acid, for instance by converting it to an acyl chloride, is a common strategy to facilitate these transformations.[15][16]

-

Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions. For example, it can be hydrogenated to yield the corresponding propanoic acid derivative.

-

Substituted Phenyl Ring: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic aromatic substitution. However, these substituents also act as directing groups for any potential substitution reactions.

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.[17] Below are the expected spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 12-13 ppm.

-

Alkene Protons (-CH=CH-): Two doublets are anticipated, one for each vinyl proton. Due to conjugation with the phenyl ring and the carboxylic acid, these will appear in the range of 6.5-8.0 ppm. The coupling constant (J-value) between them will be large (~16 Hz), confirming a trans configuration.

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern between 7.0-7.8 ppm, with their exact shifts and splitting influenced by the chloro and fluoro substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal around 168-172 ppm.

-

Alkene Carbons (-CH=CH-): Two signals between 115-145 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-140 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns (C-F coupling) and chemical shifts.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[18]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the conjugated carboxylic acid.[18]

-

C=C Stretch: An absorption band around 1620-1640 cm⁻¹ for the alkene double bond.[18]

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹, corresponding to the carbon-halogen bonds.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 200. An M+2 peak with approximately one-third the intensity of the M⁺ peak will also be present, which is a characteristic isotopic signature of a molecule containing one chlorine atom.

-

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for synthesizing this compound, adapted from established methods for similar compounds.[14]

Materials:

-

3-Chloro-2-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-Chloro-2-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (3 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (approx. 0.1 equivalents).

-

Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is approximately 2. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the final product under vacuum.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the structure and assess the purity of the synthesized this compound.[19]

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquire a ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans due to the low natural abundance of ¹³C.

-

Process the spectra using the spectrometer's software. This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule's structure. Compare the obtained data with the expected values described in the "Spectroscopic Analysis" section.

Potential Applications in Drug Development

Cinnamic acid derivatives are established as privileged scaffolds in medicinal chemistry.[16] The unique substitution pattern of this compound makes it a promising starting material for developing novel therapeutics.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group (a "warhead") that interacts with active sites of enzymes. For instance, cinnamic acid derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[16]

-

Anticancer Agents: Many phenolic acids, including halogenated derivatives, exhibit antioxidant and anticancer properties by modulating cellular signaling pathways involved in oxidative stress and cell proliferation.[20]

-

Antimicrobial Agents: The lipophilic nature imparted by the halogenated phenyl ring can enhance the ability of molecules to penetrate microbial cell membranes, making this scaffold a candidate for developing new antimicrobial drugs to combat resistant strains.[21]

-